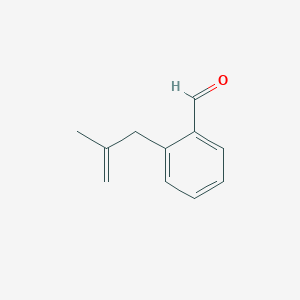
2-(2-Methylallyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylallyl)benzaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylallyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using less toxic reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylallyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-(2-Methylallyl)benzoic acid.
Reduction: 2-(2-Methylallyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Methylallyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
2-Methylbenzaldehyde: Similar structure but lacks the 2-methylallyl group.
2-(2-Methylallyl)oxybenzaldehyde: Contains an additional oxygen atom in the form of an ether linkage.
Benzaldehyde: The parent compound without any substituents on the benzene ring.
Uniqueness: 2-(2-Methylallyl)benzaldehyde is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
660820-44-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,8H,1,7H2,2H3 |
InChI Key |
MINFNPHEEYQZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


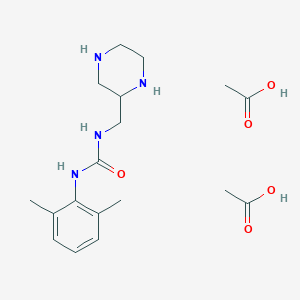
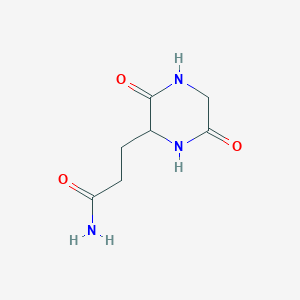
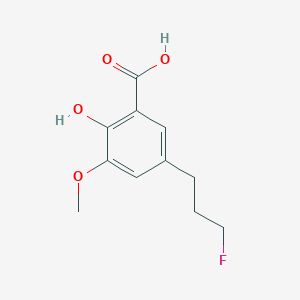
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
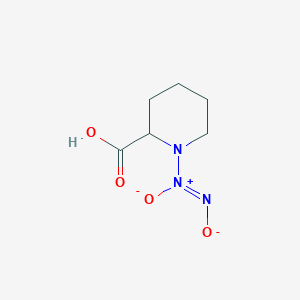
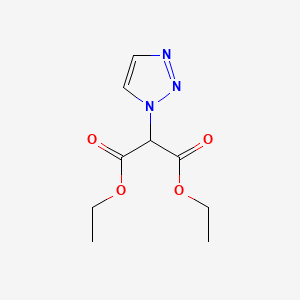
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
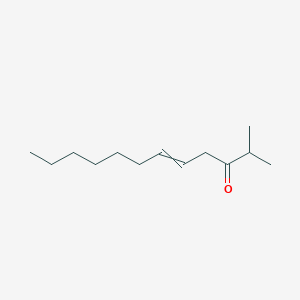

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
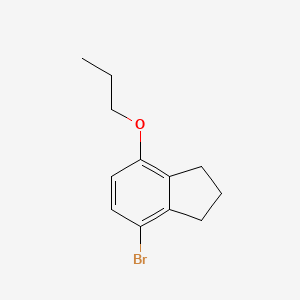
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
